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molecular formula C10H15NO3 B6326700 2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester CAS No. 1143504-17-9

2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester

Cat. No. B6326700
M. Wt: 197.23 g/mol
InChI Key: KBROJNYEJFGQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08519137B2

Procedure details

A solution of methyl 3-oxo-2-(pivalamido)butanoate (0.22 g, 1.0 mmol) in phosphorus oxychloride (1.5 mL) was heated at 110° C. for 30 min. The reaction was cooled in an ice bath, and saturated aqueous NaHCO3 was slowly added until the mixture was basic. The reaction was extracted with CH2Cl2, and the extracts were washed with saturated aqueous NaHCO3 and water, dried over Na2SO4, and concentrated under vacuum. The residue was purified by silica gel chromatography (0%-40% EtOAc-hexanes) to obtain methyl 2-tert-butyl-5-methyloxazole-4-carboxylate (44 mg, 22% yield). 1H NMR (400 MHz, CDCl3) δ 3.90 (s, 3H, 2.60 (s, 3H), 1.39 (s, 9H) ppm. LC/MS: m/z 198.3 (M+H)+ at 2.83 min (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)).
Name
methyl 3-oxo-2-(pivalamido)butanoate
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]([CH3:15])[CH:3]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])[C:4]([O:6][CH3:7])=[O:5].C([O-])(O)=O.[Na+]>P(Cl)(Cl)(Cl)=O>[C:10]([C:9]1[O:14][C:2]([CH3:15])=[C:3]([C:4]([O:6][CH3:7])=[O:5])[N:8]=1)([CH3:13])([CH3:12])[CH3:11] |f:1.2|

Inputs

Step One
Name
methyl 3-oxo-2-(pivalamido)butanoate
Quantity
0.22 g
Type
reactant
Smiles
O=C(C(C(=O)OC)NC(C(C)(C)C)=O)C
Name
Quantity
1.5 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with CH2Cl2
WASH
Type
WASH
Details
the extracts were washed with saturated aqueous NaHCO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (0%-40% EtOAc-hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1OC(=C(N1)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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